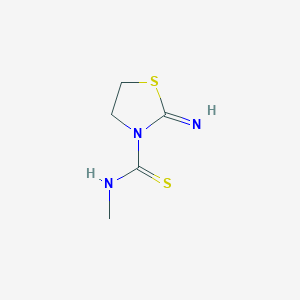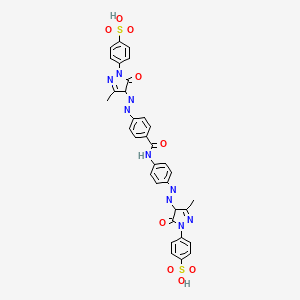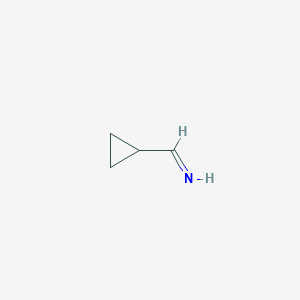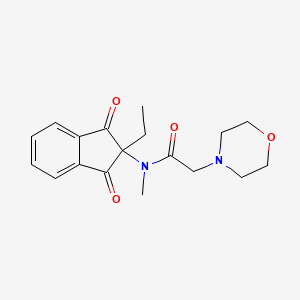
2-Imino-N-methyl-1,3-thiazolidine-3-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imino-N-methyl-1,3-thiazolidine-3-carbothioamide is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 2-Imino-N-methyl-1,3-thiazolidine-3-carbothioamide typically involves the reaction of N-methylthiourea with α-haloketones or α-haloesters under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring . Industrial production methods often employ green chemistry principles, such as using non-toxic solvents and reusable catalysts to improve yield and reduce environmental impact .
Análisis De Reacciones Químicas
2-Imino-N-methyl-1,3-thiazolidine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted thiazolidine derivatives
Aplicaciones Científicas De Investigación
2-Imino-N-methyl-1,3-thiazolidine-3-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion resistance and enhanced mechanical strength
Mecanismo De Acción
The mechanism of action of 2-Imino-N-methyl-1,3-thiazolidine-3-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparación Con Compuestos Similares
2-Imino-N-methyl-1,3-thiazolidine-3-carbothioamide is unique compared to other thiazolidine derivatives due to its specific substitution pattern and biological activities. Similar compounds include:
2-Imino-1,3-thiazolidine-4-one: Known for its anticancer and antimicrobial properties.
2-Imino-1,3-thiazoline: Exhibits similar biological activities but differs in its ring structure and reactivity.
Thiazolidine-2,4-dione: Widely studied for its antidiabetic properties
Propiedades
Número CAS |
53968-24-4 |
|---|---|
Fórmula molecular |
C5H9N3S2 |
Peso molecular |
175.3 g/mol |
Nombre IUPAC |
2-imino-N-methyl-1,3-thiazolidine-3-carbothioamide |
InChI |
InChI=1S/C5H9N3S2/c1-7-5(9)8-2-3-10-4(8)6/h6H,2-3H2,1H3,(H,7,9) |
Clave InChI |
ICIJCDQYLPOOJD-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)N1CCSC1=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methanone, (1-butyl-5-methoxy-2-phenyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14627248.png)


![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)

![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)



![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)
